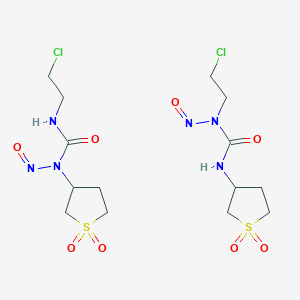
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are chemical compounds known for their potential applications in medicinal chemistry. These compounds are derivatives of nitrosourea, a class of compounds that have been extensively studied for their antineoplastic (anti-cancer) properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 1,1-dioxothiolane-3-carboxylic acid, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antineoplastic agents due to their ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of these compounds involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis (programmed cell death). The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: A derivative of carmustine with similar applications.
Uniqueness
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are unique due to their specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitrosourea compounds. Their dioxothiolane moiety is particularly noteworthy for its potential impact on the compound’s stability and reactivity.
Properties
CAS No. |
39441-95-7 |
|---|---|
Molecular Formula |
C14H24Cl2N6O8S2 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea |
InChI |
InChI=1S/2C7H12ClN3O4S/c8-2-3-11(10-13)7(12)9-6-1-4-16(14,15)5-6;8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h2*6H,1-5H2,(H,9,12) |
InChI Key |
HYWMYBUEHPTQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)N(CCCl)N=O.C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


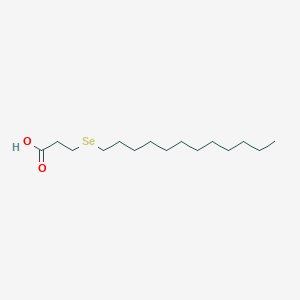



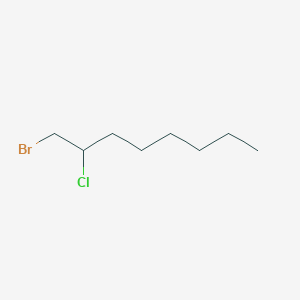
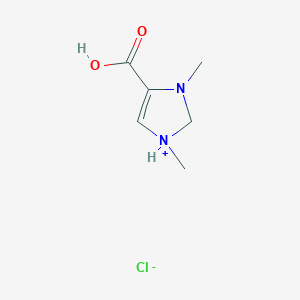

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)

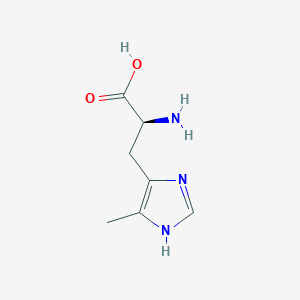
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
